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molecular formula C8H10N2O B063195 6-Amino-2,4-dimethylnicotinaldehyde CAS No. 179555-36-3

6-Amino-2,4-dimethylnicotinaldehyde

Cat. No. B063195
M. Wt: 150.18 g/mol
InChI Key: FFHCLBQWDMRPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

In a 10 mL round bottomed flask was added a magnetic stirrer bar, 500 mg (1.2 mmol) of triphenylphosphonium methyl bromide and 137 mg (1.22 mmol) of potassium t-butoxide. The flask is stoppered with a rubber septum, flushed with nitrogen and 5 mL of dry THF was added to the mixture. After stirring at room temperature for 1 h, the solution was cooled to -60° C. and a solution of 170 mg (1.0 mmol) of 5-formyl4,6-dimethyl-2-aminopyridine in 2 mL of THF was added. After stirring for 30 minutes, the solution was warmed to 25° C. and stirred for 1 h. The solvent was removed in vacuo and and the title compound purified by silica gel column chromatography eluted with (methylene chloride/methanol (95:5).
Name
triphenylphosphonium methyl bromide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CBr.[C:3]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[K+].[CH:28]([C:30]1[C:31]([CH3:38])=[CH:32][C:33]([NH2:37])=[N:34][C:35]=1[CH3:36])=O>C1COCC1>[CH3:38][C:31]1[C:30]([CH:28]=[CH2:3])=[C:35]([CH3:36])[N:34]=[C:33]([NH2:37])[CH:32]=1 |f:0.1,2.3|

Inputs

Step One
Name
triphenylphosphonium methyl bromide
Quantity
500 mg
Type
reactant
Smiles
CBr.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
137 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
C(=O)C=1C(=CC(=NC1C)N)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 10 mL round bottomed flask was added a magnetic stirrer bar
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen and 5 mL of dry THF
ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -60° C.
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the title compound purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with (methylene chloride/methanol (95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC(=NC(=C1C=C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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